4-Benzyloxy-3-nitrobenzoic acid

Descripción general

Descripción

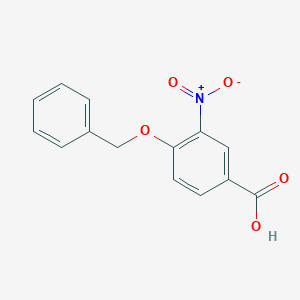

“4-Benzyloxy-3-nitrobenzoic acid” is a chemical compound with the CAS Number 17903-89-8 . It has a molecular weight of 273.25 and its IUPAC name is 4-(benzyloxy)-3-nitrobenzoic acid . The compound is typically a white to yellow solid .

Molecular Structure Analysis

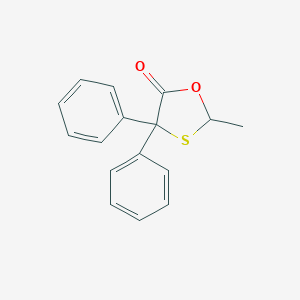

The InChI code for “4-Benzyloxy-3-nitrobenzoic acid” is 1S/C14H11NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“4-Benzyloxy-3-nitrobenzoic acid” has a density of 1.4±0.1 g/cm³ . It has a boiling point of 471.4±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.2 mmHg at 25°C and an enthalpy of vaporization of 77.3±3.0 kJ/mol . The flash point is 238.9±25.9 °C .

Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Materials

Field: Optics and Photonics

Summary:

Several attempts have been made to synthesize innovative third-order NLO materials with effective optical switching characteristics. The development of molecules with large third-order nonlinearity aims to integrate them into optical signal processing devices .

Methods of Application:

Researchers can incorporate 4-Benzyloxy-3-nitrobenzoic acid into organic single crystals or thin films. The compound’s nonlinear optical properties can be characterized using techniques such as hyper-Rayleigh scattering, Z-scan, or second harmonic generation. These methods allow scientists to measure the material’s response to intense laser light and assess its nonlinear behavior.

Results:

The compound’s large third-order nonlinearity makes it suitable for applications in optical switches, modulators, and other photonic devices. By exploiting its nonlinear response, researchers can achieve efficient optical signal manipulation.

Alkene Hydromethylation

Field: Organic Chemistry

Summary:

The compound plays a crucial role in a catalytic protodeboronation reaction that enables anti-Markovnikov alkene hydromethylation.

Methods of Application:

Researchers utilize a radical approach to perform catalytic protodeboronation of alkyl boronic esters. This process, combined with a Matteson–CH₂–homologation, allows for the formal anti-Markovnikov hydromethylation of alkenes. The compound acts as a boron source in this transformation.

Results:

By employing 4-Benzyloxy-3-nitrobenzoic acid, chemists can selectively introduce a methyl group onto alkenes at the less-substituted carbon, providing access to valuable synthetic intermediates.

These are just a few examples of the compound’s applications, and its versatility continues to inspire research across various scientific domains. Researchers worldwide explore its potential in drug development, materials science, and beyond .

Propiedades

IUPAC Name |

3-nitro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGYWCMZSUFFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583102 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-nitrobenzoic acid | |

CAS RN |

17903-89-8 | |

| Record name | 4-(Benzyloxy)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)